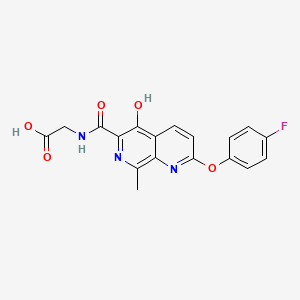![molecular formula C21H22N2O2 B10836601 1-Benzyl-3-hydroxy-4-[(1-phenylethylamino)methyl]pyridin-2-one](/img/structure/B10836601.png)
1-Benzyl-3-hydroxy-4-[(1-phenylethylamino)methyl]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “US8536181, C14” is a patented chemical entity known for its significant applications in various scientific fields. It is primarily recognized for its role in the inhibition of prolyl hydroxylase domain-containing protein 2 (PHD2), which is involved in the regulation of hypoxia-inducible factors (HIFs). This compound has shown potential in therapeutic applications, particularly in the treatment of diseases related to hypoxia and anemia .
Preparation Methods
The synthesis of “US8536181, C14” involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Industrial production methods may include large-scale synthesis using automated reactors and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
“US8536181, C14” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include hydroxylated and substituted derivatives of the original compound .
Scientific Research Applications
The compound “US8536181, C14” has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is employed in the investigation of cellular responses to hypoxia and the regulation of HIFs. In medicine, it has potential therapeutic applications in treating conditions like anemia and ischemic diseases. Additionally, it is used in the industry for the development of new drugs and chemical products .
Mechanism of Action
The mechanism of action of “US8536181, C14” involves the inhibition of PHD2, which plays a crucial role in the regulation of HIFs. By inhibiting PHD2, the compound prevents the hydroxylation and subsequent degradation of HIFs, leading to their stabilization and activation. This results in the upregulation of hypoxia-inducible genes, which are involved in various physiological processes such as angiogenesis, erythropoiesis, and metabolic adaptation to low oxygen levels .
Comparison with Similar Compounds
“US8536181, C14” can be compared with other similar compounds that inhibit PHD2, such as “US9278930” and “US10562854”. While these compounds share a common target, “US8536181, C14” is unique in its specific chemical structure and the resulting pharmacokinetic and pharmacodynamic properties. This uniqueness makes it a valuable tool for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C21H22N2O2 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
1-benzyl-3-hydroxy-4-[(1-phenylethylamino)methyl]pyridin-2-one |
InChI |
InChI=1S/C21H22N2O2/c1-16(18-10-6-3-7-11-18)22-14-19-12-13-23(21(25)20(19)24)15-17-8-4-2-5-9-17/h2-13,16,22,24H,14-15H2,1H3 |
InChI Key |
VGDRCKOTQHHWTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=C(C(=O)N(C=C2)CC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-3-[3-chloro-5-(trifluoromethoxy)phenyl]-3-[[2-[[3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoyl]amino]acetyl]amino]propanoic acid](/img/structure/B10836520.png)
![(2R,3S)-3-amino-4-(5-fluoropyridin-2-yl)oxy-2-hydroxy-2-[[4-(4-methylcyclohexyl)oxypyridin-2-yl]methyl]butanoic acid](/img/structure/B10836528.png)
![tert-butyl (3S)-3-cyano-4-[3-[6-[ethyl(methylsulfonyl)amino]-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-5-yl]benzoyl]piperazine-1-carboxylate](/img/structure/B10836533.png)


![6-[2-fluoroethyl(methylsulfonyl)amino]-2-(4-fluorophenyl)-N-methyl-5-[3-[4-(2,2,2-trifluoroacetyl)piperazine-1-carbonyl]phenyl]-1-benzofuran-3-carboxamide](/img/structure/B10836560.png)
![8-[(4-chlorophenyl)methyl]-13-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one](/img/structure/B10836561.png)
![8-[(2-fluoro-4-methoxyphenyl)methyl]-13-(oxan-4-ylmethyl)-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one](/img/structure/B10836562.png)
![(2R)-N-benzyl-1-(6-methyl-7-oxo-5-phenyl-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)pyrrolidine-2-carboxamide](/img/structure/B10836564.png)
![8-[(4-chlorophenyl)methyl]-13-(cyclopropanecarbonyl)-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one](/img/structure/B10836571.png)
![2-[[5-(2,3-Dimethylphenoxy)-3-hydroxypyridine-2-carbonyl]amino]acetic acid](/img/structure/B10836579.png)
![9,10-dimethoxy-2-oxo-6,7-dihydropyrido[2,1-a]phthalazine-3-carboxylic acid](/img/structure/B10836583.png)
![9,10-dimethoxy-2-oxo-6-propan-2-yl-7H-pyrido[2,1-a]phthalazine-3-carboxylic acid](/img/structure/B10836587.png)
![10-methoxy-6-(2-methylpropyl)-9-(3-methylsulfonylpropoxy)-2-oxo-7H-pyrido[2,1-a]phthalazine-3-carboxylic acid](/img/structure/B10836599.png)
